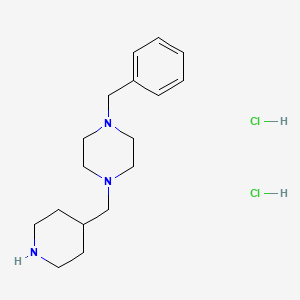

1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride

概要

説明

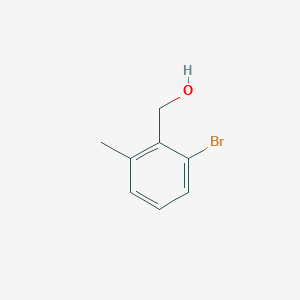

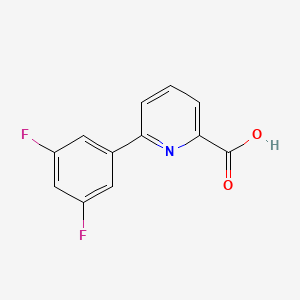

1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride, also known as BZP, is a synthetic drug derived from piperazine. It is categorized as a piperazine and has stimulant properties . The molecular formula is C17H29Cl2N3 .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, and more .Molecular Structure Analysis

The molecular structure of this compound consists of a six-member cyclic secondary diamine with the nitrogen in the 1, 4 – position . The average mass is 346.338 Da and the monoisotopic mass is 345.173859 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that piperazine derivatives are often used as synthetic intermediates in the synthesis of other compounds .Physical And Chemical Properties Analysis

This compound is a synthetic substance that does not occur naturally . The molecular weight is 346.3 g/mol. Piperazine is a weak base .科学的研究の応用

Metabolism and Pharmacokinetics

Arylpiperazine derivatives, including those similar to the compound , have been studied for their metabolism and pharmacokinetics. These compounds undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects. This process highlights the compound's potential in treating conditions related to serotonin dysregulation, such as depression, psychosis, or anxiety (Caccia, 2007).

Antimicrobial and Anti-TB Activity

Piperazine derivatives have demonstrated significant anti-mycobacterial properties, making them relevant in the fight against tuberculosis (TB). These compounds have shown potential activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, underscoring their potential as key components in developing new anti-TB medications (Girase et al., 2020).

Therapeutic Uses in Psychiatry

The structural motif of piperazine is prevalent in various psychiatric medications, including antipsychotics, antidepressants, and antianxiety drugs. Modifications to the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, demonstrating the compound's versatility in drug design for psychiatric applications (Rathi et al., 2016).

Potential in Neurodegenerative Diseases

Research indicates that piperazine derivatives could have implications in treating neurodegenerative diseases. Specific alterations in the piperazine structure have been linked to cognitive-enhancing effects, suggesting a potential role in addressing cognitive decline associated with diseases like Alzheimer's (Braszko, 2010).

Antidepressant Properties

The piperazine substructure is a common feature in many antidepressants, hinting at its significant role in binding interactions that contribute to their efficacy. This makes it a critical element in the development of new antidepressants, with various studies exploring its contributions to the pharmacokinetics and pharmacodynamics of these drugs (Kumar et al., 2021).

作用機序

The mechanism of action for piperazine derivatives like BZP is that they act as central nervous system (CNS) stimulants . Piperazine is a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

Safety precautions for handling substances like 1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

生化学分析

Biochemical Properties

1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain neurotransmitter receptors, potentially modulating their activity. The nature of these interactions can vary, including binding to receptor sites or altering enzyme activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the signaling pathways involved in neurotransmission, leading to changes in cellular responses. Additionally, it can impact gene expression by modulating the activity of transcription factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, this compound can bind to neurotransmitter receptors, altering their conformation and activity. These interactions can result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Over time, the compound may degrade, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of this compound can result in toxic or adverse effects, including alterations in behavior and cellular toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can affect the metabolism of neurotransmitters, leading to changes in their levels and activity. These interactions can have significant effects on cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its overall distribution within the body .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect the compound’s interactions with biomolecules and its overall activity within the cell .

特性

IUPAC Name |

1-benzyl-4-(piperidin-4-ylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3.2ClH/c1-2-4-16(5-3-1)14-19-10-12-20(13-11-19)15-17-6-8-18-9-7-17;;/h1-5,17-18H,6-15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJRNJVRQZAMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1439820.png)

![2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B1439822.png)